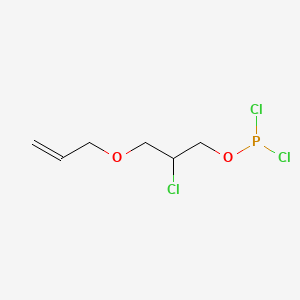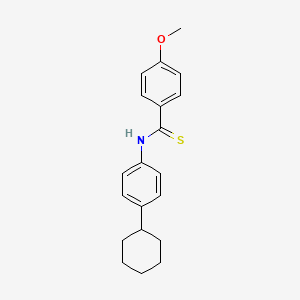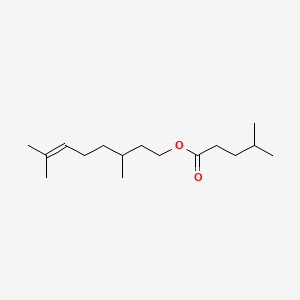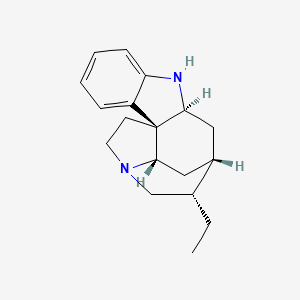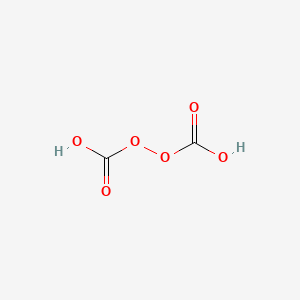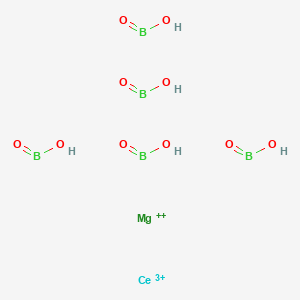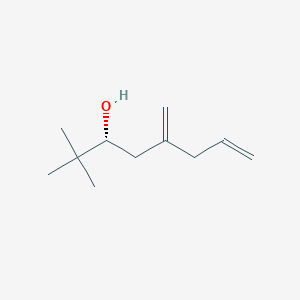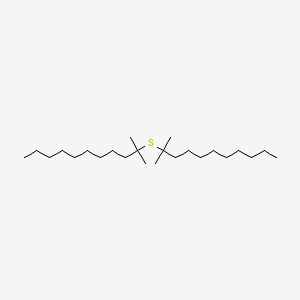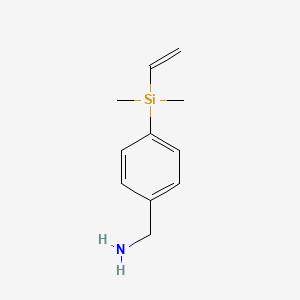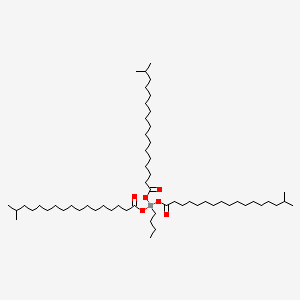
Butyltris((1-oxoisooctadecyl)oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris((1-oxoisooctadecyl)oxy)stannane is a chemical compound with the molecular formula C58H114O6Sn and a molecular weight of 1026.23216 . This compound is part of the organotin family, which are organometallic compounds containing tin. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of Butyltris((1-oxoisooctadecyl)oxy)stannane typically involves the reaction of butyltin trichloride with 1-oxoisooctadecyl alcohol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Butyltris((1-oxoisooctadecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl group or the 1-oxoisooctadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyltris((1-oxoisooctadecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which Butyltris((1-oxoisooctadecyl)oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with various biomolecules, altering their function and activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Butyltris((1-oxoisooctadecyl)oxy)stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis as a reagent.
Eigenschaften
CAS-Nummer |
93981-44-3 |
|---|---|
Molekularformel |
C58H114O6Sn |
Molekulargewicht |
1026.2 g/mol |
IUPAC-Name |
[butyl-bis(16-methylheptadecanoyloxy)stannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/3C18H36O2.C4H9.Sn/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3-4-2;/h3*17H,3-16H2,1-2H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
WONIBGDAGCYEGQ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](OC(=O)CCCCCCCCCCCCCCC(C)C)(OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


